5-methylpyridine-3-sulfonic Acid
CAS No.: 4808-70-2
Cat. No.: VC3726083
Molecular Formula: C6H7NO3S
Molecular Weight: 173.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4808-70-2 |
---|---|
Molecular Formula | C6H7NO3S |
Molecular Weight | 173.19 g/mol |
IUPAC Name | 5-methylpyridine-3-sulfonic acid |
Standard InChI | InChI=1S/C6H7NO3S/c1-5-2-6(4-7-3-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) |
Standard InChI Key | GHCQNEIFBBBMQB-UHFFFAOYSA-N |
SMILES | CC1=CC(=CN=C1)S(=O)(=O)O |
Canonical SMILES | CC1=CC(=CN=C1)S(=O)(=O)O |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Information
5-Methylpyridine-3-sulfonic acid is identified by CAS number 4808-70-2 and has the molecular formula C6H7NO3S . The compound is known by several synonyms, including 3-Pyridinesulfonic acid, 5-Methyl- and is structurally characterized as a pyridine derivative with specific functional groups .
Table 1: Chemical Identity of 5-Methylpyridine-3-sulfonic acid
Parameter | Information |
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Chemical Name | 5-Methylpyridine-3-sulfonic acid |
CAS Registry Number | 4808-70-2 |
Molecular Formula | C6H7NO3S |
Molar Mass | 173.19 g/mol |
Synonyms | 5-Methylpyridine-3-sulfonicaci, 5-METHYLPYRIDINE-3-SULFONIC ACID, 3-Pyridinesulfonic acid, 5-Methyl- |
Physical Properties
The physical characteristics of 5-methylpyridine-3-sulfonic acid are critical to understanding its behavior in various chemical environments and applications. The compound exhibits a high melting point, indicating strong intermolecular forces likely due to its ionic character .
Table 2: Physical Properties of 5-Methylpyridine-3-sulfonic acid
Property | Value |
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Density | 1.422±0.06 g/cm³ (Predicted) |
Melting Point | 310-312 °C |
pKa | -2.23±0.33 (Predicted) |
Recommended Storage | Inert atmosphere, Room Temperature |
The predicted pKa value of -2.23±0.33 suggests that this compound is a strong acid, potentially comparable to sulfuric acid in terms of proton donation capability . This acidic nature is attributed to the sulfonic acid group, which readily dissociates in aqueous solutions.
Structural Characteristics
The molecular structure of 5-methylpyridine-3-sulfonic acid features a pyridine ring with nitrogen at position 1, a sulfonic acid group (-SO3H) at position 3, and a methyl group (-CH3) at position 5. The pyridine ring provides a basic nitrogen center, while the sulfonic acid group contributes strong acidic properties, creating an amphoteric molecule capable of participating in various acid-base reactions.
Synthesis Methods and Production
Industrial Production Considerations
Industrial production of similar pyridine sulfonic acids involves oxidation, sulfonation, and purification processes. For instance, pyridine-3-sulfonic acid is produced through:
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Oxidation of 3-chloro-pyridine to form 3-chloro-pyridine-N-oxide
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Conversion with alkali metal sulfite at temperatures ranging from 50°C to 170°C
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Hydrogenation in the presence of catalysts such as Raney nickel
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Purification through precipitation, filtration, and crystallization
For 5-methylpyridine-3-sulfonic acid specifically, the process would need modification to account for the methyl group at position 5, potentially starting with 5-methyl-3-chloropyridine as a precursor.
Purification Techniques
Purification of pyridine sulfonic acids typically involves multiple steps to achieve high purity products. Based on documented methods for similar compounds, potential purification techniques for 5-methylpyridine-3-sulfonic acid include:
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Treatment with activated charcoal (e.g., Eponit) at 80°C to remove impurities
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Crystallization from hot water and/or low molecular weight alcohols such as ethanol
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Filtration and washing with methanol to remove residual impurities
These techniques can yield products with purity levels approaching 99%, making them suitable for research and industrial applications.
Chemical Reactivity
Oxidation Reactions
The methyl group at position 5 of 5-methylpyridine-3-sulfonic acid can undergo oxidation reactions to form corresponding carboxylic acids. This reactivity pattern is typical of alkyl-substituted aromatic compounds and provides a pathway for further functionalization of the molecule.
Acid-Base Properties
With its strong acidic character (pKa = -2.23±0.33), 5-methylpyridine-3-sulfonic acid readily participates in acid-base reactions . The sulfonic acid group can donate protons to bases, forming the corresponding sulfonate salt. Meanwhile, the pyridine nitrogen can act as a weak base, accepting protons under strongly acidic conditions.
Coordination Chemistry
The pyridine nitrogen in 5-methylpyridine-3-sulfonic acid can coordinate with metal ions, forming complexes. This property, combined with the anionic character of the deprotonated sulfonic acid group, makes the compound potentially useful in coordination chemistry applications.
Applications in Research and Industry
Catalytic Applications
Sulfonic acids often serve as catalysts in organic synthesis reactions. The strong acidic nature of 5-methylpyridine-3-sulfonic acid makes it a potential catalyst for various reactions, including:
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Esterification reactions
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Hydrolysis processes
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Dehydration reactions
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Condensation reactions
Analytical Chemistry Applications
The distinctive chemical properties of 5-methylpyridine-3-sulfonic acid could make it valuable in analytical chemistry applications, potentially serving as:
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A reference standard for spectroscopic analyses
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An acidic modifier in chromatographic separations
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A derivatizing agent for certain analytes
Comparison with Related Compounds
Structural Analogs
Understanding the relationship between 5-methylpyridine-3-sulfonic acid and similar compounds provides context for its unique properties and applications.
Table 3: Comparison with Related Compounds
Compound | Structural Difference | Key Property Difference |
---|---|---|
Pyridine-3-sulfonic acid | Lacks methyl group at position 5 | Less hydrophobic, different electronic distribution |
5-Methylpyridine | Lacks sulfonic acid group at position 3 | Basic rather than acidic, different solubility |
3-Pyridinesulfonic acid, 4-methyl- | Methyl group at position 4 instead of 5 | Different electronic effects, altered reactivity |
Functional Group Contributions
The combined presence of the pyridine ring, methyl group, and sulfonic acid group creates a molecule with distinctive properties:
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The pyridine ring contributes aromaticity and a basic nitrogen center
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The methyl group increases electron density in the ring and provides a site for oxidative functionalization
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The sulfonic acid group contributes strong acidity and water solubility
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